molecular formula C20H22N2O3 B12158980 N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B12158980
M. Wt: 338.4 g/mol
InChI Key: VRSTWYQHYBCHQH-UHFFFAOYSA-N
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Description

“Compound X” (for our sanity), belongs to the class of indole derivatives. Its chemical structure consists of an indole core with a carboxamide group and substituents at specific positions. The compound’s systematic name reflects its functional groups and connectivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to Compound X. One common approach involves Suzuki–Miyaura (SM) cross-coupling, a powerful carbon–carbon bond-forming reaction. In this method:

  • An arylboronic acid or boronate ester (the organoboron reagent) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
  • The reaction proceeds under mild conditions, allowing for functional group tolerance.
  • The resulting product is Compound X.

Industrial Production:: Industrial-scale production typically involves optimizing the SM coupling conditions, ensuring high yields and purity. The choice of boron reagent plays a crucial role in achieving efficient transmetalation .

Chemical Reactions Analysis

Reactions Undergone:: Compound X participates in various chemical reactions, including:

    Oxidation: Oxidative processes can modify the phenolic group or the indole ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Substituents can be introduced or replaced.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Conditions::

    Boron Reagents: Organoboron compounds (e.g., arylboronic acids, boronate esters) are essential for SM coupling.

    Palladium Catalysts: These facilitate the cross-coupling process.

    Base: A base (e.g., potassium carbonate) assists in deprotonation and transmetalation.

Major Products:: The major product of SM coupling is Compound X itself, formed by linking the aryl group from the boron reagent to the indole moiety.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Biological Studies: Investigations into its interactions with biological targets (e.g., receptors, enzymes).

    Industry: It may serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism remains an active area of research. Compound X likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Compound X is unique, it shares similarities with other indole derivatives, such as Compound Y. These compounds exhibit diverse biological activities and are essential in drug discovery.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-25-13-12-22-11-9-16-4-5-17(14-19(16)22)20(24)21-10-8-15-2-6-18(23)7-3-15/h2-7,9,11,14,23H,8,10,12-13H2,1H3,(H,21,24)

InChI Key

VRSTWYQHYBCHQH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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